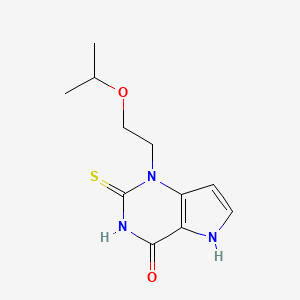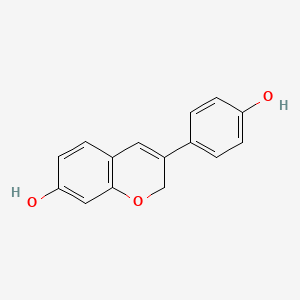
Phenoxodiol
Overview
Description
Idronoxil is a synthetic isoflavone derivative that has garnered significant attention in the field of oncology. It is primarily studied for its potential as an anticancer agent due to its ability to inhibit signal transduction pathways involved in cancer cell proliferation and survival . Idronoxil is known for its multifaceted biological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system .
Mechanism of Action
Phenoxodiol, also known as Idronoxil or Dehydroequol, is a synthetic analogue of the naturally occurring plant isoflavone and anticancer agent, genistein . It has been studied for its potential in the treatment of various forms of cancer .
Target of Action
This compound’s primary targets include S1PRs (Sphingosine 1-phosphate receptors), SPHK1 (Sphingosine kinase 1), and SPHK2 (Sphingosine kinase 2) . These targets play crucial roles in cell proliferation and survival, and their inhibition can lead to cell death .
Mode of Action
This compound inhibits the proliferation of many cancer cell lines and induces apoptosis . It disrupts the expression of FLICE-inhibitory protein (FLIP) and leads to the degradation of the X-linked inhibitor of apoptosis (XIAP) , both through caspase-dependent and -independent pathways . Furthermore, it inhibits plasma membrane electron transport in tumor cell lines and primary immune cells .
Biochemical Pathways
This compound’s antiproliferative effects are associated with the inhibition of plasma membrane electron transport in tumor cell lines and primary immune cells . It also inhibits the lipid kinase sphingosine kinase, which has been implicated in endothelial cell activation, angiogenesis, and oncogenesis .
Pharmacokinetics
This compound has a short plasma half-life, particularly in its free form, leading to a rapid attainment of steady-state levels during continuous intravenous infusion . The elimination half-lives for free and total this compound are 0.67 ± 0.53 h and 3.19 ± 1.93 h, respectively, while the total plasma clearance rates are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively . The apparent volumes of distribution are 1.55 ± 0.69 L/kg and 0.64 ± 0.51 L/kg for free and total this compound, respectively .
Result of Action
This compound elicits anti-cancer effects in cancer cell lines representative of early and later stages of development through a yet-unknown cell death mechanism . It induces mitotic arrest and apoptosis in most cancer cells . It also exhibits potent antiangiogenic properties, inhibiting endothelial cell proliferation, migration, and capillary tube formation .
Action Environment
The bioavailability and activity of phenolic compounds like this compound can be influenced by various environmental factors. These compounds are generally synthesized as part of plant growth, but different environmental factors can cause their synthesis as a protective response of the plant to external conditions . .
Biochemical Analysis
Biochemical Properties
Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .
Molecular Mechanism
This compound promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of this compound may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .
Temporal Effects in Laboratory Settings
This compound has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total this compound appeared to follow first order pharmacokinetics .
Dosage Effects in Animal Models
In an in vivo colon cancer model, Balb/C mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that this compound stimulated both NK and tumor-specific cell lytic activity .
Metabolic Pathways
This compound is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol
Transport and Distribution
This compound has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of idronoxil involves several key steps, starting with the preparation of the core isoflavone structure. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the chromen-7-ol structure . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of idronoxil may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Idronoxil undergoes various chemical reactions, including:
Oxidation: Idronoxil can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert idronoxil to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the idronoxil molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoflavones, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
Idronoxil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoflavone chemistry and reactivity.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Industry: Explored for its potential use in developing new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Idronoxil is often compared with other isoflavone derivatives, such as:
Genistein: Another isoflavone with anticancer properties, but with different molecular targets and mechanisms of action.
Daidzein: Similar to genistein, daidzein has estrogenic activity and is studied for its potential health benefits.
Equol: A metabolite of daidzein, known for its antioxidant and anti-inflammatory properties.
Idronoxil stands out due to its unique ability to inhibit plasma membrane electron transport and its multifaceted biological effects, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81267-65-4 | |
| Record name | Phenoxodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idronoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOXODIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRONOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

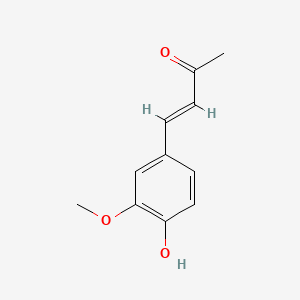
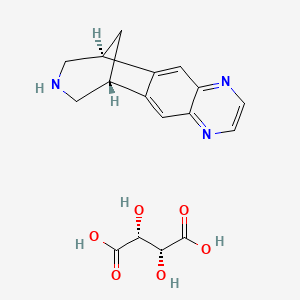

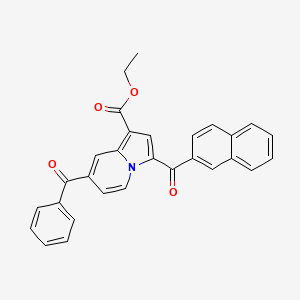
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)

